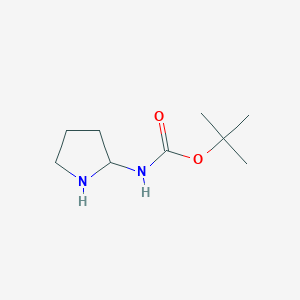

tert-Butyl pyrrolidin-2-ylcarbamate

Vue d'ensemble

Description

tert-Butyl pyrrolidin-2-ylcarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. It is known for its stability under various reaction conditions and can be easily removed when necessary. This compound is part of the carbamate family, which are esters of carbamic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl pyrrolidin-2-ylcarbamate can be synthesized through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl pyrrolidin-2-ylcarbamate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Hydrolysis: Pyrrolidin-2-ylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound is primarily used in the following scientific domains:

Pharmaceutical Development

- Intermediate in Drug Synthesis: tert-Butyl pyrrolidin-2-ylcarbamate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the development of ligands targeting dopamine receptors, which are significant in treating neurological disorders .

Neuropharmacology

- Receptor Interaction Studies: Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine receptors. Preliminary investigations suggest potential therapeutic implications in treating conditions like Parkinson's disease and schizophrenia.

Enzyme Inhibition Studies

- Biological Activity: The compound has been examined for its ability to inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and mechanisms. Its interactions with carbonic anhydrases have been documented, revealing its potential role in managing neuropathies induced by chemotherapy .

Organic Synthesis

- Building Block for Complex Molecules: It is employed as a building block in synthesizing various organic compounds due to its functional groups that allow for further derivatization .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

Mécanisme D'action

The primary mechanism of action of tert-butyl pyrrolidin-2-ylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: Another carbamate used for protecting amines but lacks the pyrrolidine ring.

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: Similar structure but with an additional ethyl group.

Uniqueness: tert-Butyl pyrrolidin-2-ylcarbamate is unique due to its combination of the tert-butyl protecting group and the pyrrolidine ring, offering specific steric and electronic properties that make it particularly useful in selective protection strategies .

Activité Biologique

Tert-butyl pyrrolidin-2-ylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, particularly in medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents targeting specific pathways.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 185.25 g/mol. The compound features a tert-butyl group, a pyrrolidine ring, and a carbamate functional group, which contribute to its biological properties.

Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The exact mechanisms remain under investigation, but compounds with similar structures have been associated with significant pharmacological effects, such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary investigations highlight the compound's potential as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration .

- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially modulating pathways associated with neuropathic pain and inflammation .

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting that this compound could have applications in treating inflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl N-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate | Similar pyrrolidine structure | Inhibits specific kinases | Contains a different fluorinated aromatic ring |

| Tert-butyl ((1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl)methyl)carbamate | Pyrimidine moiety | Varies in selectivity profiles | Incorporates a pyrimidine group |

| Tert-butyl N-[1-(phenethyl)carbamate] | Lacks sulfonamide functionality | General pharmacological activity | Absence of fluorinated groups |

Synthesis and Modifications

The synthesis of this compound involves several steps that allow for modifications to enhance biological activity. Techniques such as nucleophilic substitution and functional group modifications are employed to create analogs with improved efficacy or selectivity against specific targets.

Propriétés

IUPAC Name |

tert-butyl N-pyrrolidin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZQOKGDPJRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595118 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185693-00-9 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.